Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a dioxaspiro[2.5]octane core with a methyl substituent at position 5 and an ethyl ester group at position 2.
Properties
Molecular Formula |
C10H16O4 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)8-10(14-8)4-5-13-7(2)6-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
GRDFFKJZHOINPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCOC(C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural and physicochemical properties of Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate and its analogs:
*Inferred from structural analogs; †Calculated based on molecular formula.
Key Observations and Research Findings
Substituent Effects: Methyl vs. Dimethyl Derivatives: Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has enhanced lipophilicity due to additional methyl groups, which may improve membrane permeability in biological applications.
Ester Group Variations :
- Replacing the ethyl ester with a methyl group (Mthis compound ) reduces molecular weight by ~14 Da, likely affecting solubility and metabolic stability.
Non-Spiro Analogs: Bicyclooctane amino esters (e.g., (±)-2 ) differ in ring architecture (bicyclic vs. spirocyclic) and functionalization (amino vs. ether-ester). Their higher melting points (>200°C) suggest stronger intermolecular forces, likely due to ionic interactions in hydrochloride salts.
Biological Activity
Ethyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS Number: 64322-16-3) is a compound belonging to the class of spirocyclic compounds, characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, examining its chemical properties, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆O₄ |
| Molecular Weight | 200.23 g/mol |
| CAS Number | 64322-16-3 |
This compound features a spirocyclic structure that includes both ethyl and methyl substituents, which may influence its biological activity and reactivity.
The biological activity of this compound is thought to involve interaction with various biological targets such as enzymes and receptors. This interaction may modulate enzymatic activity and influence physiological processes. The specific mechanisms are still under investigation, but potential pathways include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act on receptors to induce physiological responses.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
- Anti-inflammatory Effects : There is evidence indicating that it may reduce inflammation in various biological models.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, contributing to its antioxidant capabilities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Study 1: Antimicrobial Activity
A study assessed the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at concentrations above 50 µg/mL.
Study 2: Anti-inflammatory Effects
In a model of induced inflammation in rats, administration of the compound resulted in a marked decrease in inflammatory markers compared to control groups. The reduction in edema was statistically significant (p < 0.05).
Study 3: Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. This compound exhibited a dose-dependent scavenging effect, with an IC50 value comparable to standard antioxidants like ascorbic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
